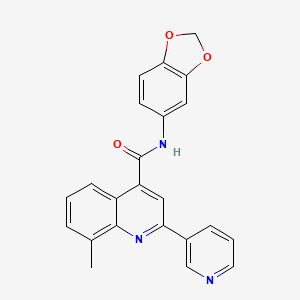

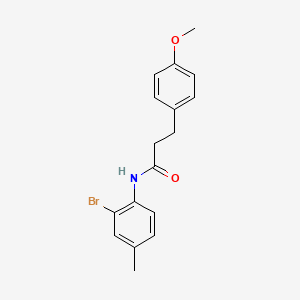

![molecular formula C15H9N5S B4624842 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, involves the cyclocondensation between 2-guanidinobenzimidazole and various heteroaromatic aldehydes (Hranjec, Pavlović, & Karminski-Zamola, 2012). This method highlights a pathway that might be analogous or adaptable for synthesizing the target compound by modifying the precursors and conditions to incorporate the specific thieno and pyrido rings.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed through techniques such as NMR, IR, UV/Vis spectroscopy, and X-ray diffraction. For instance, the crystal and molecular structure of certain triazino benzimidazole derivatives was determined, providing insights into the molecular conformation, tautomeric forms, and the extended delocalization within the molecule, which are crucial for understanding the electronic properties and reactivity of these compounds (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and annulation reactions, to introduce different functional groups or to form new rings. The reactions are influenced by the compound's structure, particularly the presence of reactive sites such as nitrogen atoms in the triazino and benzimidazole rings, and the methine carbon atom (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, can be inferred from related compounds. The solid-state structure, as revealed by X-ray diffraction, shows the molecule's conformation and packing in the crystal lattice, which affects its melting point and solubility. The synthesis and crystallographic study of similar triazine derivatives offer insights into these aspects (Patricio-Rangel et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, are crucial for understanding the compound's behavior in different chemical environments. The study of similar compounds reveals information on tautomeric equilibriums, which are significant for the chemical reactivity and potential applications of these molecules. The presence of various rings and heteroatoms in the structure contributes to a complex tautomerism and chemical behavior (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Applications De Recherche Scientifique

Antitumor Activity

Research into the antitumor effects of compounds related to 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole has yielded promising results. The introduction of different substituents in position 1 of 2-methyl-5(6)-nitro-1H-benzimidazole, leading to compounds with different heterocyclic compounds such as thiadiazoles, tetrazoles, and triazoles, has been studied for antitumor effects. For example, compounds were found to be active against breast cancer (MCF7), with specific compounds demonstrating significant activity (M. Ramla et al., 2006).

Antimicrobial and Antifungal Properties

The development of new thiazolopyrimidines and their derivatives for antimicrobial and antifungal purposes has been explored. Although some tested compounds showed promising antimicrobial activity, none exhibited appreciable antitumor activity, indicating selective effectiveness (M. Said et al., 2004). Further studies involved the synthesis of novel heterocycles with specific focus on antimicrobial evaluation, showing that certain synthesized compounds exhibited pronounced antimicrobial activity, highlighting the potential for therapeutic applications (M. H. Bhuiyan et al., 2006).

Antiviral Activity Against Avian Influenza

A study focusing on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus (subtype H5N1) activity. The synthesized compounds were tested in vitro, with several showing notable antiviral activities against the bird flu influenza (H5N1), suggesting potential for the development of new antiviral agents (A. Hebishy et al., 2020).

Molecular Docking and Structural Analysis

The synthesis and characterization of compounds related to 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole have also involved molecular docking studies and crystallographic analysis. These studies aim to understand the molecular basis of their biological activity and to explore their potential as antimicrobial agents. Crystallographic studies have provided insights into the molecular structure, aiding in the design of compounds with enhanced biological activities (E. B. Patricio-Rangel et al., 2020).

Propriétés

IUPAC Name |

6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5S/c1-8-6-7-9-12-13(21-15(9)16-8)14-17-10-4-2-3-5-11(10)20(14)19-18-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIDEYQGKFIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(S2)C4=NC5=CC=CC=C5N4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a][1,3]benzimidazole, 2-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

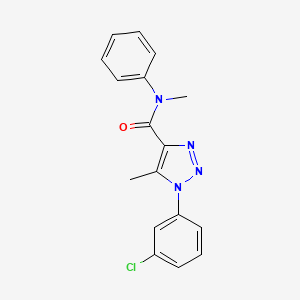

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)

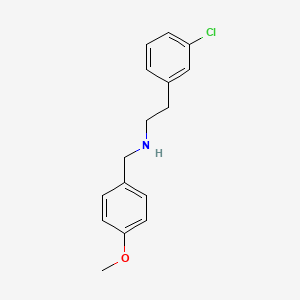

![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)

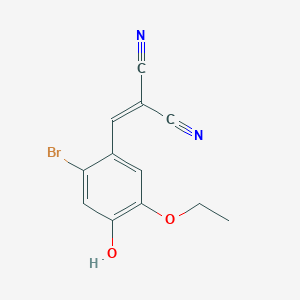

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)

![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)